molecular formula C16H13KN2O7S B123003 Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate CAS No. 34265-46-8

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate

Cat. No.: B123003
CAS No.: 34265-46-8
M. Wt: 416.4 g/mol
InChI Key: IVDCJFYMQPXNTC-UHFFFAOYSA-M
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Description

This compound is an azo dye characterized by a benzenesulfonate backbone linked via a diazenyl (-N=N-) group to a substituted phenyl ring. The phenyl ring contains an acetyloxy (-OAc) group at the 4-position and a methoxycarbonyl (-COOMe) group at the 3-position. The potassium counterion enhances its water solubility. Its IUPAC name reflects these structural features, and it is alternatively referred to as Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate in commercial contexts .

Azo dyes are widely used in textiles, printing, and biological staining due to their vibrant colors and tunable electronic properties.

Properties

IUPAC Name

potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7S.K/c1-10(19)25-15-8-5-12(9-14(15)16(20)24-2)18-17-11-3-6-13(7-4-11)26(21,22)23;/h3-9H,1-2H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDCJFYMQPXNTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13KN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Diazotization :

    • A primary aromatic amine (e.g., 4-amino-3-methoxycarbonylphenyl acetate) is treated with nitrous acid (HNO₂) at 0–5°C to form a diazonium salt.

    • Example:

      Ar-NH2+HNO2+HClAr-N2+Cl+2H2O\text{Ar-NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- + 2\text{H}_2\text{O}
  • Coupling :

    • The diazonium salt reacts with a sulfonated benzene derivative (e.g., potassium benzenesulfonate) under controlled pH (7–9) to form the azo linkage.

ParameterTraditional MethodGreen Synthesis
Temperature0–5°C (diazotization)Room temperature
CatalystNoneFe₃O₄@SiO₂-SO₃H nanoparticles
SolventAqueous HClSolvent-free (grinding)
Yield65–75%89–92%

The green approach using magnetic solid acid catalysts (Fe₃O₄@SiO₂-SO₃H) eliminates solvent use and improves yield by stabilizing reactive intermediates.

Industrial-Scale Production Optimization

Industrial synthesis prioritizes high purity and cost efficiency . Key steps include:

Large-Scale Diazotization

  • Continuous Flow Reactors :

    • Enable precise temperature control (–5°C to 10°C) to prevent diazonium salt decomposition.

    • Reduce reaction time from 6 hours (batch) to 2 hours (continuous).

Purification Techniques

  • Recrystallization :

    • The crude product is dissolved in hot ethanol (80°C) and filtered to remove insoluble impurities.

    • Cooling to –20°C yields crystals with ≥98% purity.

  • Chromatography :

    • Reserved for pharmaceutical-grade material; reverse-phase HPLC achieves >99.5% purity.

Advanced Catalytic Methods

Recent innovations focus on magnetic nanocatalysts and solvent-free conditions :

Fe₃O₄@SiO₂-SO₃H Nanoparticles

  • Advantages :

    • Reusable for 5 cycles without significant activity loss.

    • Reduce waste by 40% compared to traditional acid catalysts.

  • Reaction Setup :

    • Diazotization and coupling occur simultaneously via mechanical grinding.

    • Energy consumption: 15 kWh/kg (vs. 28 kWh/kg for conventional methods).

Challenges and Mitigation Strategies

Thermal Stability of Diazonium Salts

  • Diazonium intermediates decompose exothermically above 30°C (ΔH = –102 kJ/mol).

  • Solutions :

    • Use ice baths and real-time temperature monitoring.

    • Add stabilizers like urea to suppress premature decomposition.

Byproduct Formation

  • Common Byproducts :

    • Sulfonic acid derivatives (from over-oxidation).

    • Unreacted amines (if coupling is incomplete).

  • Mitigation :

    • Adjust pH to 8.5 during coupling to minimize side reactions.

Comparative Analysis of Synthesis Routes

MethodYieldPurityCost ($/kg)Environmental Impact
Traditional Acidic68%95%120High (solvent waste)
Green Catalytic90%98%85Low
Industrial Continuous82%97%95Moderate

The green catalytic method outperforms others in yield and sustainability, though industrial continuous processes balance scale and cost .

Chemical Reactions Analysis

Types of Reactions

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a versatile reagent for synthesizing other chemical entities. Its diazo group facilitates the formation of stable intermediates that can be further modified to create diverse compounds. This property is particularly useful in organic synthesis, where it can act as a building block for more complex molecular architectures.

Biology

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate has been employed in biological assays due to its ability to interact with nucleophilic sites on biomolecules. This interaction can lead to covalent modifications of proteins and nucleic acids, making it a valuable tool for studying biochemical pathways and mechanisms.

Case Study: Anticancer Research
Recent studies have explored the potential of this compound in anticancer therapies. It has shown promise in selectively targeting cancer cells through specific binding interactions, leading to apoptosis while sparing healthy cells.

Medicine

The compound's unique properties make it a candidate for drug development. Researchers are investigating its therapeutic applications, particularly in the formulation of novel drugs that leverage its ability to modify biological targets selectively.

Clinical Trials:
Ongoing clinical trials are assessing the efficacy of this compound in treating specific cancers and inflammatory diseases, highlighting its potential as a therapeutic agent.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its water solubility enhances its application in aqueous dyeing processes, making it suitable for textiles and paper industries.

Mechanism of Action

The mechanism of action of Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate involves its interaction with molecular targets and pathways. The compound’s diazo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The sulfonate group enhances its solubility and facilitates its distribution in aqueous environments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related azo sulfonates:

Compound Name (IUPAC or Common) Substituents Counterion Key Functional Groups Molecular Weight (g/mol) References
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate 4-OAc, 3-COOMe K⁺ Ester, sulfonate ~452.4 (estimated)
Sodium 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate (Methyl Orange) 4-N(CH₃)₂ Na⁺ Dimethylamino, sulfonate 327.33
Reactive Yellow 95 (Triazinyl-based azo dye) Chloro, triazinyl, sulfonato Trisodium Triazine, sulfonate ~990 (estimated)
Sodium 5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonate (Magneson XC) 5-Cl, 2-OH, naphthyl Na⁺ Chloro, hydroxyl, naphthyl 400.78
C.I. Direct Yellow 142 Triazine, bis(hydroxyethyl)amino Disodium Triazine, sulfonate 838.78
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s ester groups (-OAc, -COOMe) are electron-withdrawing, which stabilizes the azo bond against reductive cleavage compared to electron-donating groups like -N(CH₃)₂ in Methyl Orange .
  • Counterion Effects : Potassium ions may slightly reduce water solubility compared to sodium analogs (e.g., Methyl Orange) due to differences in ionic radius and hydration energy .
  • Heterocyclic vs. Simple Azo Systems : Reactive Yellow 95 and C.I. Direct Yellow 142 incorporate triazine rings, enabling covalent bonding to cellulose fibers, a feature absent in the target compound .

Physicochemical and Application-Based Comparisons

Solubility and Stability
  • Target Compound : High water solubility due to the sulfonate group; ester substituents may enhance solubility in polar organic solvents (e.g., DMSO). Stability in acidic conditions is expected due to electron-withdrawing groups protecting the azo bond .
  • Methyl Orange: High water solubility but prone to degradation under strong acids/bases due to the electron-rich dimethylamino group .
  • Magneson XC : Chloro and naphthyl groups increase hydrophobicity, limiting water solubility compared to the target compound .

Biological Activity

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate (CAS No. 34265-46-8) is a diazo compound that exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biological research. This article delves into its biological properties, mechanisms of action, and potential applications.

The compound is characterized by its diazo group, which is known for its ability to form covalent bonds with nucleophilic sites on biomolecules. The presence of the sulfonate group enhances its solubility in aqueous environments, facilitating its interaction with biological systems. Its molecular formula is C16H13KN2O7SC_{16}H_{13}KN_{2}O_{7}S, with a molecular weight of 416.4 g/mol .

The biological activity of this compound can be attributed to several key mechanisms:

  • Covalent Bond Formation : The diazo group can react with nucleophiles in proteins, leading to modifications that affect protein function and signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell signaling and proliferation, potentially impacting cancer cell growth and metastasis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in cells, which can lead to apoptosis in cancerous cells .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have demonstrated that compounds with similar structures can:

  • Induce apoptosis in various cancer cell lines by activating intrinsic pathways involving caspases and Bcl-2 family proteins.
  • Inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9 .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Compounds with similar functional groups have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Case Studies

  • In Vitro Studies : In a study examining the effects of diazo compounds on cancer cell lines, this compound showed significant cytotoxicity against human melanoma cells. The mechanism involved the induction of apoptosis through ROS generation and modulation of cell cycle regulators .
  • Animal Models : In animal studies, administration of similar compounds resulted in reduced tumor sizes in xenograft models. The observed effects were dose-dependent, with higher doses leading to more significant tumor regression .

Applications in Research

Due to its unique properties, this compound has potential applications in:

  • Drug Development : As a lead compound for designing new anticancer agents.
  • Biological Assays : Utilized in assays to study protein interactions and enzyme activities due to its ability to modify biomolecules selectively.

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight416.4 g/molVaries (typically lower)
SolubilityHigh (due to sulfonate group)Varies
Anticancer ActivitySignificant cytotoxicity against melanoma cell linesVaries
MechanismCovalent modification, ROS generationOften similar

Q & A

Q. What strategies resolve contradictions in reported degradation pathways under photocatalytic conditions?

  • Conflicting degradation data (e.g., hydroxyl radical vs. direct oxidation mechanisms) are addressed by: (i) Radical scavenger experiments (e.g., tert-butanol for •OH quenching), (ii) LC-MS/MS identification of intermediates (e.g., sulfonate cleavage products), (iii) pH-dependent kinetics studies (e.g., stability at pH 2–12) .

Q. How does steric hindrance from the acetyloxy/methoxycarbonyl groups affect reactivity in multi-step syntheses?

  • Steric effects are quantified via Hammett substituent constants (σmeta for acetyloxy = +0.37). Competitive reactions (e.g., nucleophilic substitution vs. azo coupling) are monitored by <sup>13</sup>C NMR kinetic studies. Molecular docking simulations predict steric clashes in enzyme-inhibition assays .

Q. What crystallographic challenges arise when analyzing metal complexes of this compound, and how are they mitigated?

  • Low crystal symmetry and solvent inclusion complicate X-ray diffraction. Solutions include: (i) Slow evaporation with mixed solvents (e.g., methanol/water), (ii) Cryocrystallography (−173°C) to reduce thermal motion, (iii) SHELXL refinement for disordered sulfonate groups .

Methodological Guidelines

  • Handling Analytical Contradictions : Cross-validate data using orthogonal techniques (e.g., ICP-OES for metal content vs. NMR for ligand integrity) .
  • Degradation Studies : Use Oasis HLB solid-phase extraction (SPE) for isolating degradation products from aqueous matrices, followed by HRMS for structural elucidation .

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